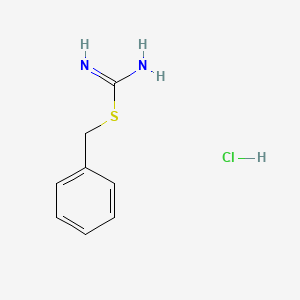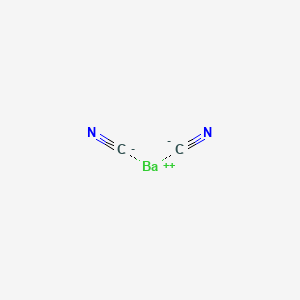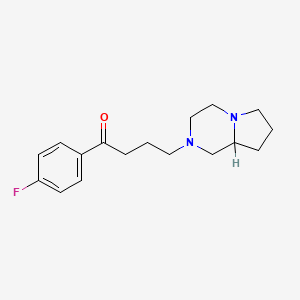![molecular formula C8H10IN3 B1221509 2-[(2-iodophenyl)methyl]guanidine CAS No. 46053-98-9](/img/structure/B1221509.png)
2-[(2-iodophenyl)methyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, (o-iodobenzyl)- is a derivative of guanidine, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. The addition of an o-iodobenzyl group to the guanidine structure enhances its chemical properties, making it useful in specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, (o-iodobenzyl)- typically involves the reaction of o-iodobenzylamine with a guanidine precursor. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide. The reaction conditions usually require heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of guanidine derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Guanidine, (o-iodobenzyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the o-iodobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The guanidine moiety can participate in redox reactions, altering its oxidation state.
Addition Reactions: The guanidine group can act as a nucleophile in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylguanidines, while oxidation and reduction reactions can modify the guanidine moiety .
Scientific Research Applications
Guanidine, (o-iodobenzyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Investigated for its potential use in treating certain diseases due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials and as a component in certain industrial processes .
Mechanism of Action
The mechanism of action of guanidine, (o-iodobenzyl)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The o-iodobenzyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Guanidine: The parent compound, known for its high basicity and ability to form stable complexes.
N,N’-Disubstituted Guanidines: Compounds with two substituents on the guanidine nitrogen atoms, often used in medicinal chemistry.
Aminoimidazolines: Cyclic guanidine derivatives with applications in pharmaceuticals
Uniqueness: Guanidine, (o-iodobenzyl)- is unique due to the presence of the o-iodobenzyl group, which imparts distinct chemical properties and enhances its reactivity and binding affinity in biological systems. This makes it particularly useful in specialized applications where other guanidine derivatives may not be as effective .
Properties
CAS No. |
46053-98-9 |
|---|---|
Molecular Formula |
C8H10IN3 |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-[(2-iodophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChI Key |
ZZBINWIXTJFNDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN=C(N)N)I |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)I |
Key on ui other cas no. |
46053-98-9 |
Synonyms |
2-iodobenzylguanidine ortho-iodobenzylguanidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


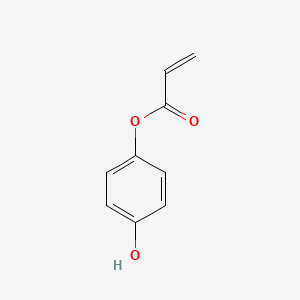
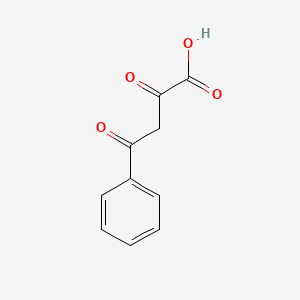

![4-Methylbenzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] ester](/img/structure/B1221430.png)
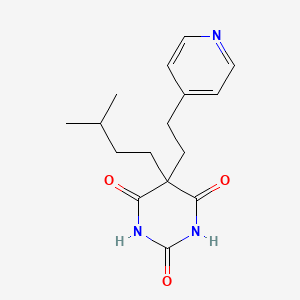

![4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1221434.png)
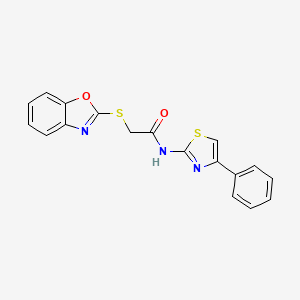
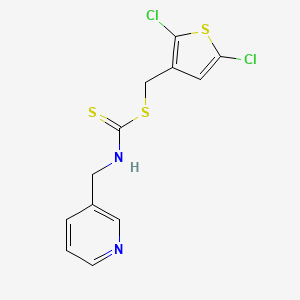
![N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine](/img/structure/B1221439.png)

